molecular formula C12H19N B15088209 (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine CAS No. 100485-66-3

(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine

Cat. No.: B15088209
CAS No.: 100485-66-3
M. Wt: 177.29 g/mol
InChI Key: LEOJYNQFZGBWMY-LLVKDONJSA-N
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Description

(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of a dimethyl group and an o-tolyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry during the formation of the amine. For instance, the reaction of a suitable precursor with a chiral amine catalyst under controlled conditions can yield the desired product with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    ®-2,2-dimethyl-1-(o-tolyl)propan-1-amine: The enantiomer of the compound with opposite stereochemistry.

    2,2-dimethyl-1-(p-tolyl)propan-1-amine: A structural isomer with the tolyl group in the para position.

    2,2-dimethyl-1-(m-tolyl)propan-1-amine: A structural isomer with the tolyl group in the meta position.

Uniqueness

(S)-2,2-dimethyl-1-(o-tolyl)propan-1-amine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and structural isomers. This uniqueness makes it valuable for applications requiring high enantiomeric purity and specific interactions with chiral environments.

Properties

CAS No.

100485-66-3

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

(1S)-2,2-dimethyl-1-(2-methylphenyl)propan-1-amine

InChI

InChI=1S/C12H19N/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3/t11-/m1/s1

InChI Key

LEOJYNQFZGBWMY-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](C(C)(C)C)N

Canonical SMILES

CC1=CC=CC=C1C(C(C)(C)C)N

Origin of Product

United States

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